molecular formula C8H13NO2 B12859499 (S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid CAS No. 724459-18-1

(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B12859499
CAS No.: 724459-18-1
M. Wt: 155.19 g/mol
InChI Key: WQZMTHVOOPWARW-KNQJERJVSA-N
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Description

(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the prop-1-en-1-yl group. One common method is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance the efficiency of the process . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows the compound to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The prop-1-en-1-yl group can also participate in interactions with other molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the prop-1-en-1-yl group but shares the pyrrolidine ring structure.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring.

    Pyrrolidinone: Contains a similar ring structure but with a carbonyl group.

Uniqueness

(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding interactions, making it a valuable tool in various research and industrial applications .

Properties

CAS No.

724459-18-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S)-1-[(E)-prop-1-enyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,5,7H,3-4,6H2,1H3,(H,10,11)/b5-2+/t7-/m0/s1

InChI Key

WQZMTHVOOPWARW-KNQJERJVSA-N

Isomeric SMILES

C/C=C/N1CCC[C@H]1C(=O)O

Canonical SMILES

CC=CN1CCCC1C(=O)O

Origin of Product

United States

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